O-(4-nitrobenzyl)hydroxylamine
Overview
Description
O-(4-nitrobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8N2O3. It is also known as 4-nitrobenzyloxyamine hydrochloride. This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a hydroxylamine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-nitrobenzyl)hydroxylamine can be synthesized through a multi-step process. One common method involves the reaction of benzohydroxamic acid with p-nitrobenzyl bromide in the presence of potassium hydroxide. The reaction mixture is heated under reflux conditions, and the resulting product is purified through crystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
O-(4-nitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amino derivatives, and various substituted benzyl derivatives .
Scientific Research Applications
O-(4-nitrobenzyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-nitrobenzyl)hydroxylamine involves its ability to react with various functional groups. The nitro group can undergo reduction to form amino derivatives, which can further participate in nucleophilic substitution reactions. The hydroxylamine group can form stable complexes with metal ions and act as a nucleophile in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
O-(4-nitrobenzoyl)hydroxylamine: Similar in structure but with a benzoyl group instead of a benzyl group.
O-tert-Butylhydroxylamine hydrochloride: Contains a tert-butyl group instead of a benzyl group.
O-Benzylhydroxylamine hydrochloride: Similar structure but without the nitro group.
Uniqueness
O-(4-nitrobenzyl)hydroxylamine is unique due to the presence of both a nitro group and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions. Its strong UV chromophore makes it particularly useful in analytical applications such as HPLC .
Properties
IUPAC Name |
O-[(4-nitrophenyl)methyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-12-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYSJFUYARGLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870935 | |
Record name | O-[(4-Nitrophenyl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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